molecular formula C17H22N2O3S B5058911 cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate

cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate

Cat. No. B5058911
M. Wt: 334.4 g/mol
InChI Key: KLRIWKNTQFPBTE-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications. In

Mechanism of Action

The mechanism of action of cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is not fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of certain cytokines and chemokines, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate in lab experiments is its potential therapeutic applications. The compound has shown promising results in various animal models, making it a potential candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce on a large scale.

Future Directions

There are several future directions for research on cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate. One area of research could focus on the compound's potential use in treating various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research could explore the compound's anti-cancer properties and its potential use in cancer therapy. Additionally, future research could investigate the compound's safety and toxicity profile, as well as its pharmacokinetics and pharmacodynamics in humans.
Conclusion:
In conclusion, cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has shown promising results in various animal models, making it a potential candidate for further research. Future research could focus on exploring the compound's anti-inflammatory and anti-cancer properties, as well as its safety and toxicity profile in humans.

Synthesis Methods

The synthesis of cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate involves the reaction of 5,6-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-3-carboxylic acid with cyclohexylbromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound.

Scientific Research Applications

Cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been widely used in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models.

properties

IUPAC Name

cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-10-12(3)23-15-14(10)16(20)19(9-18-15)11(2)17(21)22-13-7-5-4-6-8-13/h9,11,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRIWKNTQFPBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C(C)C(=O)OC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate

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